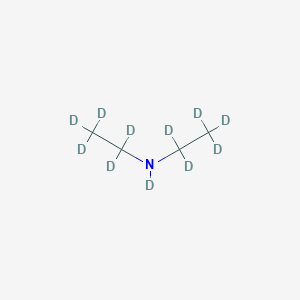
Tert-butyl octahydroquinoxaline-1(2H)-carboxylate
Vue d'ensemble
Description
“Tert-butyl octahydroquinoxaline-1(2H)-carboxylate” is a chemical compound with the molecular formula C13H24N2O2 and a molecular weight of 240.34 g/mol . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecule contains a total of 42 bonds, including 18 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 2 six-membered rings, 1 ten-membered ring, 1 (thio-) carbamate (aliphatic), and 1 secondary amine (aliphatic) . It also contains 24 Hydrogen atoms, 13 Carbon atoms, 2 Nitrogen atoms, and 2 Oxygen atoms .Physical And Chemical Properties Analysis
“Tert-butyl octahydroquinoxaline-1(2H)-carboxylate” is a light yellow liquid . Its exact physical and chemical properties such as boiling point, melting point, and density are not provided in the search results .Applications De Recherche Scientifique
Synthesis of Quinoxaline Derivatives
Tert-butyl octahydroquinoxaline-1(2H)-carboxylate is a valuable reagent in the synthesis of quinoxaline derivatives. These derivatives are crucial in medicinal chemistry due to their antibacterial, antiviral, and anticancer properties . The compound can undergo various chemical reactions to produce a wide range of quinoxaline derivatives, which can be further tested for their biological activities.
Development of Biheterocyclic Systems
The compound serves as a precursor in the synthesis of biheterocyclic systems. These systems are formed by introducing a second heterocycle to the quinoxaline framework, which can lead to compounds with enhanced pharmacological properties . This application is significant in drug discovery and development.
Creation of Quinoxaline Macrocycles
Quinoxaline macrocycles, which are large ring molecules containing a quinoxaline unit, have applications in materials science, particularly in the development of optical devices and materials . Tert-butyl octahydroquinoxaline-1(2H)-carboxylate can be used to construct these macrocycles, which are explored for their unique electronic and photophysical properties.
Acid-Catalyzed Rearrangements
This compound can undergo acid-catalyzed rearrangements to form benzimidazoles when exposed to nucleophilic reactants . This transformation is known as the MAMEDOV Heterocycle Rearrangement and is useful in the synthesis of benzimidazole derivatives, which are important in various therapeutic areas.
Catalyst-Free Synthesis Protocols
Recent advances have shown that tert-butyl octahydroquinoxaline-1(2H)-carboxylate can be involved in catalyst-free synthesis protocols. This approach is more environmentally friendly and cost-effective, making it an attractive option for sustainable chemistry practices .
Mécanisme D'action
The mechanism of action for “Tert-butyl octahydroquinoxaline-1(2H)-carboxylate” is not specified in the search results. As a research compound, its mechanism of action would likely depend on the specific context of its use.
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl 3,4,4a,5,6,7,8,8a-octahydro-2H-quinoxaline-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-9-8-14-10-6-4-5-7-11(10)15/h10-11,14H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URXTVALAEXFDQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC2C1CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
886780-73-0 | |
| Record name | tert-butyl decahydroquinoxaline-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-chloro-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1427029.png)
![Methyl 8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1427031.png)
![2-(((3-Methyl-4-nitropyridin-2-yl)methyl)sulfonyl)-1H-benzo[d]imidazole](/img/structure/B1427034.png)


![4,4,5,5-Tetramethyl-2-[10-(1-naphthyl)anthracen-9-yl]-1,3,2-dioxaborolane](/img/structure/B1427039.png)



![(5-{2,4-Dichloropyrido[2,3-d]pyrimidin-7-yl}-2-methoxyphenyl)methyl 2,2-dimethylpropanoate](/img/structure/B1427046.png)
![Carbamic acid, N-[(1S,3R)-1-(azidomethyl)-6-chloro-3-(hydroxymethyl)hexyl]-, 1,1-dimethylethyl ester](/img/structure/B1427047.png)
![(6S,8S,9R,10S,11S,13S,14S)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B1427048.png)